

Technical Guide: Spectroscopic Characterization of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Methyl-D-prolinol*

CAS No.: 99494-01-6

Cat. No.: B2446988

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Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-methyl-2-pyrrolidinemethanol, is a critical chiral auxiliary and ligand precursor in asymmetric synthesis. Its utility in drug development—specifically in the synthesis of enantiopure pharmaceuticals—relies heavily on the precise validation of its stereochemistry and purity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers. Unlike standard data sheets, this document integrates spectral data with mechanistic interpretation, enabling scientists to validate not just the identity but the structural integrity of the compound during synthesis or quality control.

Molecular Architecture & Properties

Before interpreting spectral data, one must understand the electronic environment of the molecule. The pyrrolidine ring imposes conformational rigidity, while the N-methyl and hydroxymethyl groups introduce specific electronic shielding and descreening effects.

Property	Value
IUPAC Name	[(2R)-1-methylpyrrolidin-2-yl]methanol
Molecular Formula	
Molecular Weight	115.17 g/mol
Chirality	D-isomer (R-configuration)
Key Functional Groups	Tertiary Amine, Primary Alcohol



*Note on Stereochemistry: The spectroscopic data (NMR, IR, MS) for **N-Methyl-D-prolinol** is identical to its enantiomer, N-Methyl-L-prolinol (CAS: 34381-71-0), in achiral environments.*

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For **N-Methyl-D-prolinol**, the fragmentation pattern is dominated by the stability of the pyrrolidine ring and the facile loss of the hydroxymethyl group.

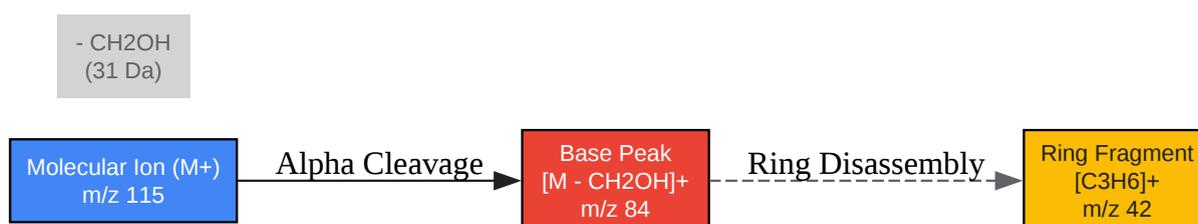
Fragmentation Logic

The ionization of **N-Methyl-D-prolinol** typically occurs at the nitrogen lone pair, forming a radical cation. The most diagnostic fragmentation is the cleavage of the C2-C(hydroxymethyl) bond.

- Molecular Ion (m/z 115 (Often weak due to rapid fragmentation).
- Base Peak: m/z 84. This corresponds to the loss of the hydroxymethyl group (m/z 31 Da). The resulting ion is a stable N-methylpyrrolidinium cation.

- Secondary Fragments:
 - m/z 70: Loss of a methyl radical from the base peak (uncommon) or ring opening.
 - m/z 42: Characteristic fragment from the pyrrolidine ring.

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 84.

Infrared Spectroscopy (IR)

IR analysis is used to confirm the presence of the hydroxyl group and the absence of carbonyl impurities (e.g., from incomplete reduction of proline methyl ester or N-formyl intermediates).

Diagnostic Bands

Functional Group	Wavenumber ()	Intensity	Assignment
O-H Stretch	3350 – 3450	Broad, Strong	Hydrogen-bonded hydroxyl group.
C-H Stretch	2780 – 2970	Medium-Strong	C-H stretching. N-Methyl C-H often appears at the lower end (~2780-2800) due to Bohlmann bands.
C-N Stretch	1050 – 1250	Medium	C-N single bond vibration (fingerprint region).
Absence of C=O	~1650 – 1750	-	Critical Purity Check: Absence confirms full reduction of precursors.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The data below represents the standard shifts observed in deuterated chloroform (

).

NMR (Proton)

The spectrum is characterized by the N-methyl singlet and the diastereotopic protons of the hydroxymethyl group.

Solvent:

(

7.26 ppm reference) Frequency: 400 MHz (Typical)

Proton Assignment	Shift (ppm)	Multiplicity	Integration	Mechanistic Insight
N-C	2.30 – 2.45	Singlet (s)	3H	Deshielded by Nitrogen; sharp singlet confirms N-methylation.
Ring C (C2)	2.25 – 2.60	Multiplet (m)	1H	Chiral center proton; shift varies with concentration/H-bonding.
Ring C (C5)	2.20 – 3.10	Multiplet (m)	2H	Protons to Nitrogen are deshielded.
Ring C (C3, C4)	1.60 – 1.95	Multiplet (m)	4H	Shielded methylene protons in the ring backbone.
C -OH	3.30 – 3.70	Multiplet (m)	2H	Diastereotopic protons; typically appear as complex multiplets or ABX system.
-O	2.50 – 5.00	Broad (br)	1H	Highly variable; dependent on concentration and water content.

NMR (Carbon)

Carbon NMR confirms the carbon skeleton count (6 signals expected).

Solvent:

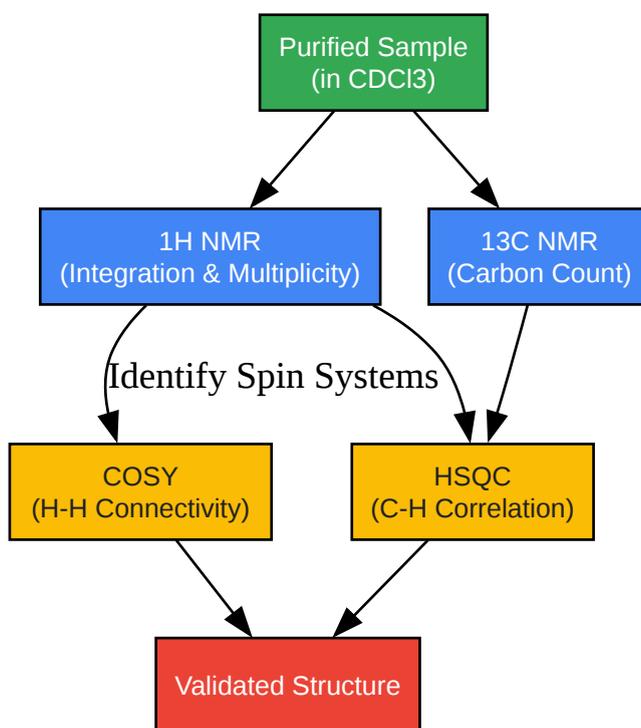
(

77.16 ppm reference)

Carbon Assignment	Shift (ppm)	Type	Notes
N-H	40.0 – 42.0		Diagnostic N-methyl signal.
Ring C5	56.0 – 58.0		to Nitrogen.
Ring C2	65.0 – 67.0		Chiral center; most deshielded ring carbon.
H-OH	62.0 – 65.0		Hydroxymethyl carbon.
Ring C3	28.0 – 29.0		to Nitrogen.
Ring C4	23.0 – 24.0		to Nitrogen.

NMR Correlation Workflow

To fully assign the structure during method development, a 2D NMR workflow is recommended.



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Caption: Recommended 2D NMR workflow for de novo structural characterization.

Experimental Protocols

Sample Preparation for NMR

- Solvent Choice: Use (99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve ~10-20 mg of **N-Methyl-D-prolinol** in 0.6 mL of solvent.
- Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
- Acquisition:
 - : 16 scans, 1s relaxation delay.
 - : 256-1024 scans (depending on concentration), proton-decoupled.

Quality Control / Purity Assessment

When analyzing synthesized batches, look for these common impurities:

- Toluene/THF: Residual solvents from synthesis (check 7.1-7.3 for Toluene, 1.8/3.7 for THF).
- Unreacted Proline Ester: Check for methyl ester singlet (~3.7 ppm) or carbonyl in IR (~1740).
- Water: Broad peak around 1.5-2.0 ppm in ; can shift the OH signal.

References

- National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. N-Methylprolinol Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Journal of Organic Chemistry*, 62(21), 7512–7515. (Cited for solvent impurity identification).[1] Available at: [\[Link\]](#)

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Sources

- 1. [NMR Chemical Shifts of Impurities \[sigmaaldrich.com\]](#)

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